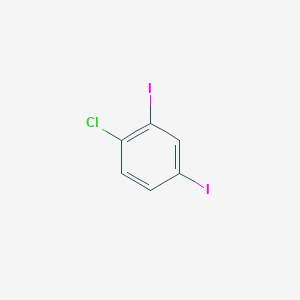
1-クロロ-2,4-ジヨードベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,4-diiodobenzene is an organic compound with the molecular formula C6H3ClI2 It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two iodine atoms at the 1, 2, and 4 positions, respectively
科学的研究の応用
1-Chloro-2,4-diiodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
1-Chloro-2,4-diiodobenzene is an organic compound that is primarily used in the field of organic synthesis
Mode of Action
This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Biochemical Pathways
Halogenated compounds are often involved in reactions such as oxidation, reduction, and substitution, which can lead to changes in the function of proteins and other macromolecules .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes present in the body that can modify or break down this compound .
Action Environment
The action, efficacy, and stability of 1-Chloro-2,4-diiodobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For example, certain enzymes that could potentially metabolize this compound may be more or less active at different temperatures or pH levels .
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the iodination of 1-chloro-2,4-dinitrobenzene followed by reduction of the nitro groups to amines, and subsequent diazotization and iodination .
Industrial Production Methods: Industrial production of 1-Chloro-2,4-diiodobenzene typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the substitution of chlorine and iodine atoms on the benzene ring .
化学反応の分析
Types of Reactions: 1-Chloro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Reduction Products: Reduction can yield amine derivatives or dehalogenated products.
類似化合物との比較
- 1-Chloro-2,4-dinitrobenzene
- 1,4-Diiodobenzene
- 1-Chloro-2,4-dibromobenzene
Comparison: 1-Chloro-2,4-diiodobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to compounds with only one type of halogen. For example, 1,4-diiodobenzene lacks the chlorine atom, making it less versatile in certain substitution reactions. Similarly, 1-chloro-2,4-dinitrobenzene has nitro groups instead of iodine, leading to different chemical behavior and applications .
特性
IUPAC Name |
1-chloro-2,4-diiodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2/c7-5-2-1-4(8)3-6(5)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRMWGXLSRKNPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
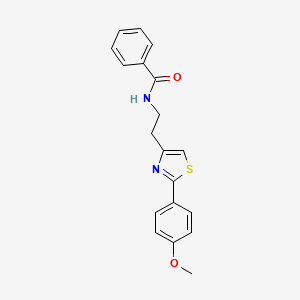
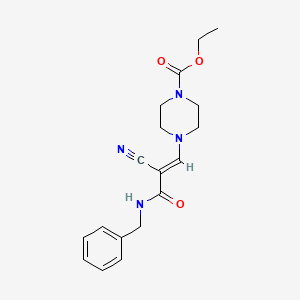
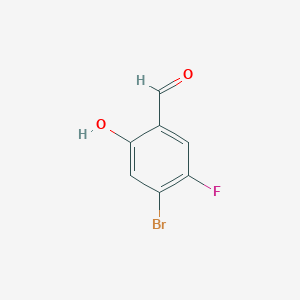
![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)
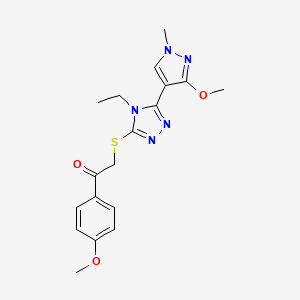
![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)
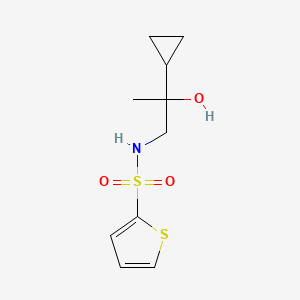
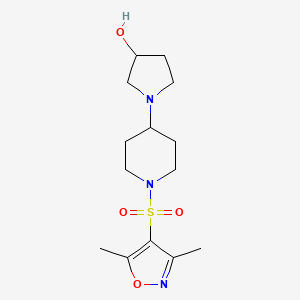
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
